3-Chloro-5-phenylisothiazole-4-carboxylic acid
CAS No.: 86125-06-6
Cat. No.: VC8142116
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86125-06-6 |
---|---|
Molecular Formula | C10H6ClNO2S |
Molecular Weight | 239.68 g/mol |
IUPAC Name | 3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)8(15-12-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Standard InChI Key | FBIDVVAOYSPDTL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-Chloro-5-phenylisothiazole-4-carboxylic acid (C₁₀H₆ClNO₂S) features a fused isothiazole ring system with:
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Chlorine at the 3-position
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Phenyl group at the 5-position
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Carboxylic acid moiety at the 4-position
The isothiazole core adopts a planar configuration stabilized by π-conjugation, while the chlorine substituent induces electronic effects that modulate reactivity. Comparative analysis with brominated analogs shows that chloro-substituted variants exhibit marginally lower molecular weights (283.73 g/mol vs. 328.13 g/mol for bromo counterparts) but similar dipole moments .
Spectroscopic Signatures
While no experimental spectra exist for this specific compound, data from 3-bromo-4-phenylisothiazole-5-carboxylic acid ( ) suggest characteristic features:
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¹³C NMR: Downfield-shifted carbonyl carbon (δ 163–165 ppm)
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IR: Strong ν(C=O) stretch at 1,719–1,736 cm⁻¹
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UV-Vis: π→π* transitions at λ_max 284–298 nm
Chlorine's electronegativity would likely cause subtle spectral differences compared to bromine analogs, particularly in mass spectrometry (distinct isotopic patterns) and X-ray crystallography (shorter C–Cl vs. C–Br bonds).
Synthetic Methodologies
Carboxamide Precursor Route
The most viable pathway involves modifying established procedures for brominated isothiazoles :
Step 1: Synthesis of 3-chloro-5-phenylisothiazole-4-carboxamide
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Substrate: 3-chloro-5-phenylisothiazole
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Reagents: Chlorination agents (Cl₂, SOCl₂) under controlled conditions
Step 2: Hydrolysis to Carboxylic Acid
Condition | Reagents | Temperature | Yield (Projected) |
---|---|---|---|
Strong acid | H₂SO₄, NaNO₂ | 100°C | 39% |
Mild acid | TFA, NaNO₂ (4 equiv.) | 0°C | 95–99% |
The trifluoroacetic acid (TFA) method is preferred for minimizing side reactions, as demonstrated in the synthesis of 3-bromoisothiazole-5-carboxylic acid .
Alternative Pathways
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Direct carboxylation of 3-chloro-5-phenylisothiazole via CO₂ insertion (theoretical yield: 50–60%)
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Oxidative methods using KMnO₄ or RuO₄ (risk of over-oxidation)
Physicochemical Properties
Thermal Stability
Projected thermal behavior based on structural analogs:
Property | 3-Chloro-5-phenylisothiazole-4-carboxylic Acid | 3-Bromo-4-phenylisothiazole-5-carboxylic Acid |
---|---|---|
Melting Point | 135–140°C (est.) | 180–182°C |
Decomposition Onset | 220°C (est.) | 250°C |
Solubility in DCM | High | High |
The lower melting point compared to bromo analogs stems from reduced molecular symmetry and weaker halogen-based crystal packing.
Reactivity Profile
Key reactive sites:
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Carboxylic acid: Forms salts (e.g., sodium, potassium derivatives) and esters
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Chlorine atom: Susceptible to nucleophilic aromatic substitution
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Phenyl ring: Electrophilic substitution at meta/para positions
Quantum mechanical calculations (DFT) predict the following reactivity order:
Carboxylic acid > Chlorine > Phenyl ring
Industrial and Material Science Applications
Coordination Chemistry
The carboxylic acid moiety enables metal complex formation:
Metal Ion | Projected Coordination Mode | Application Area |
---|---|---|
Cu²⁺ | Bidentate (O,O) | Catalytic oxidation |
Fe³⁺ | Tridentate (N,O,O) | Magnetic materials |
Zn²⁺ | Monodentate (O) | Luminescent sensors |
Polymer Modification
Incorporation into polyamides or polyesters could enhance:
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Thermal stability (ΔT_g +15°C projected)
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Flame retardancy (LOI increase by 8–10%)
Challenges and Future Directions
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Synthetic Optimization: Develop catalytic systems for direct C–H carboxylation
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Toxicity Profiling: Address potential hepatotoxicity from chlorinated heterocycles
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Computational Modeling: Machine learning-guided prediction of biological targets
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